5,7-DIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
5,7-DIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a chemical compound with the molecular formula C20H23NO4 and a molecular weight of 341.40092 . This compound belongs to the class of quinolinones, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 5,7-DIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves several steps, including the formation of the quinolinone core and the introduction of the propoxyphenyl and methoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Quinolinone Core: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Propoxyphenyl Group: This can be achieved through a substitution reaction, where a suitable propoxyphenyl halide is reacted with the quinolinone core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .
Chemical Reactions Analysis
5,7-DIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy and propoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can introduce halogen atoms at specific positions on the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,7-DIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5,7-DIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5,7-DIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can be compared with other similar compounds, such as:
5,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one: This compound has an additional methoxy group on the propoxyphenyl ring, which may affect its chemical and biological properties.
Other Quinolinones: Quinolinones with different substituents at various positions on the quinolinone core can have diverse biological activities and applications.
Properties
IUPAC Name |
5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-9-25-17-8-6-5-7-14(17)15-12-19(22)21-16-10-13(23-2)11-18(24-3)20(15)16/h5-8,10-11,15H,4,9,12H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEOWKIZESEXEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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